Cas no 1378822-45-7 (3-(2-methylpropoxy)benzenethiol)

3-(2-methylpropoxy)benzenethiol 化学的及び物理的性質
名前と識別子
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- 3-(2-methylpropoxy)benzenethiol
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- MDL: MFCD14582802
- インチ: 1S/C10H14OS/c1-8(2)7-11-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3
- InChIKey: FPWVYESWUWFLON-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=CC(OCC(C)C)=C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
3-(2-methylpropoxy)benzenethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB434825-1 g |
3-iso-Butoxythiophenol; . |
1378822-45-7 | 1g |
€1621.80 | 2023-06-16 | ||
abcr | AB434825-1g |
3-iso-Butoxythiophenol; . |
1378822-45-7 | 1g |
€1621.80 | 2025-02-21 |
3-(2-methylpropoxy)benzenethiol 関連文献
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1. Book reviews
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
3-(2-methylpropoxy)benzenethiolに関する追加情報
3-(2-Methylpropoxy)benzenethiol (CAS No. 1378822-45-7): A Versatile Aromatic Thiol for Advanced Applications
In the realm of specialty chemicals, 3-(2-methylpropoxy)benzenethiol (CAS No. 1378822-45-7) stands out as a high-value aromatic thiol with broad utility in pharmaceuticals, agrochemicals, and material science. Its unique molecular structure—combining a benzenethiol core with a 2-methylpropoxy side chain—confers exceptional reactivity and solubility, making it a sought-after intermediate for researchers and industrial chemists alike. This article delves into its properties, synthesis, and cutting-edge applications while addressing trending topics like green chemistry, drug discovery, and functional materials.
The compound’s systematic name, 3-(2-methylpropoxy)benzenethiol, reflects its IUPAC nomenclature, while its CAS registry number (1378822-45-7) ensures unambiguous identification in global databases. Users frequently search for variants like "3-isobutoxybenzenethiol" or "thiophenol derivatives for catalysis," highlighting its relevance in niche chemical queries. Its electron-rich thiol group enables facile conjugation with metals and polymers, aligning with the growing demand for sustainable catalysts and bio-compatible coatings.
Synthetically, 1378822-45-7 is typically prepared via nucleophilic substitution of 3-bromothiophenol with 2-methylpropanol under controlled conditions. Recent advancements in microwave-assisted synthesis and flow chemistry have optimized its production, reducing energy consumption—a key concern in green chemistry discussions. Analytical techniques like HPLC and NMR confirm its high purity (>98%), critical for applications in high-throughput screening and precision medicine.
In pharmaceuticals, this compound serves as a building block for small-molecule inhibitors targeting enzymes like kinases and proteases. Its lipophilic side chain enhances membrane permeability, a hot topic in drug delivery optimization. Meanwhile, material scientists exploit its thiol group for self-assembled monolayers (SAMs) on gold nanoparticles—an area trending in nanomedicine and sensor development.
Environmental and regulatory aspects are also pivotal. Unlike restricted thiols, 3-(2-methylpropoxy)benzenethiol complies with major chemical inventories (e.g., TSCA, REACH), making it a safer alternative for industrial scale-ups. Searches for "non-toxic thiol alternatives" or "biodegradable aromatic compounds" underscore its alignment with eco-friendly trends.
Looking ahead, the demand for 1378822-45-7 is projected to rise, driven by innovations in photoresist materials for electronics and click chemistry applications. Its balance of reactivity and stability positions it as a cornerstone in next-gen chemical design—answering the call for smarter, sustainable solutions.
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